1-(4-Fluoro-2-methoxyphenyl)ethanol
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Overview
Description
1-(4-Fluoro-2-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluoro group and a methoxy group attached to a phenyl ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Fluoro-2-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluoro-2-methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. For example, catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas pressure can be employed. This method offers high yields and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-fluoro-2-methoxyphenyl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of the compound can yield 1-(4-fluoro-2-methoxyphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 1-(4-Fluoro-2-methoxyphenyl)ethanone.
Reduction: 1-(4-Fluoro-2-methoxyphenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(4-fluoro-2-methoxyphenyl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluoro and methoxy groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-4-methoxyphenyl)ethanol: Similar in structure but with different positional isomers of the fluoro and methoxy groups.
1-(4-Methoxyphenyl)ethanol: Lacks the fluoro group, which can significantly alter its chemical properties and reactivity.
1-(4-Fluorophenyl)ethanol: Lacks the methoxy group, affecting its solubility and potential biological activity.
Uniqueness
1-(4-Fluoro-2-methoxyphenyl)ethanol is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring.
Properties
IUPAC Name |
1-(4-fluoro-2-methoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZVUWCKRCLTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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